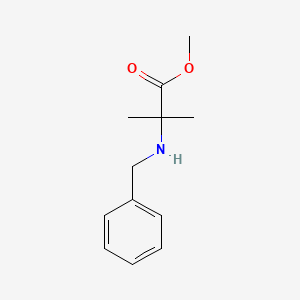

Methyl 2-(benzylamino)-2-methylpropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-(benzylamino)-2-methylpropanoate” is a chemical compound. It is related to 2-Benzylamino-2-methyl-1-propanol, which is an off-white solid used in industrial chemistry and the manufacture of personal care and cosmetic products . It also has a close relation to “Methyl 2-(benzylamino)benzoate” with a molecular weight of 241.292 .

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, Rong et al. utilized a multicomponent reaction (MCR) for the synthesis of 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles . Another protocol for the dehydrative amination of alcohols in water using a water-soluble calix 4resorcinarene sulfonic acid as a reusable multifunctional catalyst allows an environmentally benign synthesis of benzylic and allylic amines .Molecular Structure Analysis

The molecular structure of related compounds such as 2-Benzylamino-2-methyl-1-propanol has been analyzed. It has a molecular formula of C11H17NO and an average mass of 179.259 Da . Another related compound, “Methyl 2-(benzylamino)benzoate”, has a molecular weight of 241.292 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of 2-methylquinoline was reported using a modified Doebner–von Miller reaction protocol in the presence of a strong acid .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as 2-Benzylamino-2-methyl-1-propanol include a melting point of 68-70℃, a predicted boiling point of 300.8±17.0 °C, and a predicted density of 1.006±0.06 g/cm3 .科学的研究の応用

Synthesis and Heterocyclic Chemistry Applications

Methyl 2-(benzylamino)-2-methylpropanoate serves as a versatile synthon for the preparation of multifunctional compounds and polysubstituted heterocyclic systems. Its utility is highlighted in the synthesis of pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and other heterocyclic structures, providing a foundation for the development of novel compounds with potential applications in pharmaceuticals and materials science (Pizzioli et al., 1998).

Photostabilization and Material Protection

Research indicates its potential use in the development of phenolic-type stabilizers for photoprotected materials. The study on methyl salicylate and related compounds, including Methyl 2-(benzylamino)-2-methylpropanoate derivatives, demonstrates their capability as efficient generators and quenchers of singlet molecular oxygen, thereby preventing O2(1Δg)-mediated degradation and extending the lifespan of various materials (Soltermann et al., 1995).

Carbon Capture and Environmental Applications

The compound's derivatives, particularly those involving secondary amines like 2-(benzylamino)ethanol, have been explored for CO2 capture applications. Their ability to react with CO2 at moderate temperatures to form liquid carbonated species without additional solvents presents a promising approach for efficient and solvent-free CO2 capture processes. This could contribute significantly to the development of more sustainable and environmentally friendly carbon capture technologies (Barzagli et al., 2016).

Benzylation Techniques and Organic Synthesis

The compound's role in facilitating the benzylation of alcohols, as demonstrated by the development of bench-stable pyridinium salts, underscores its importance in organic synthesis. These methodologies enable the efficient conversion of alcohols into benzyl ethers, streamlining the synthesis of a wide range of benzylated products and enhancing the toolkit available for organic chemists (Poon & Dudley, 2006).

Safety and Hazards

特性

IUPAC Name |

methyl 2-(benzylamino)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,11(14)15-3)13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNCAPUPQSDZCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)NCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(benzylamino)-2-methylpropanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Ethoxyphenyl)-6-(4-fluorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2970789.png)

![1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3,4-dihydrochromen-7-yl)oxymethyl]aziridine](/img/structure/B2970792.png)

![N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2970793.png)

![1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol](/img/structure/B2970794.png)

![2-Chloro-N-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]acetamide](/img/structure/B2970800.png)

![(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2970804.png)